molecular formula C9H7BrN2 B15067757 8-Bromo-6-methylquinazoline

8-Bromo-6-methylquinazoline

Cat. No.: B15067757
M. Wt: 223.07 g/mol
InChI Key: IMDFCOCYYUZSSH-UHFFFAOYSA-N
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Description

8-Bromo-6-methylquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 8th position and a methyl group at the 6th position of the quinazoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylquinazoline typically involves the bromination of 6-methylquinazoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes or the use of microwave-assisted synthesis to enhance reaction rates and yields. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-methylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 8-amino-6-methylquinazoline, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromo-6-methylquinazoline is primarily related to its ability to interact with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

  • 6-Bromo-4-methylquinazoline
  • 7-Bromo-2-methylquinazoline
  • 6-Bromo-2-chloro-4-methylquinazoline
  • 7-Bromo-4-chloro-2-methylquinazoline
  • 8-Bromo-4-chloro-6-methylquinazoline
  • 8-Bromo-2-methylquinazolin-4-ol
  • 6-Bromo-7-methylquinazolin-4(3H)-one

Comparison: 8-Bromo-6-methylquinazoline is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

8-bromo-6-methylquinazoline

InChI

InChI=1S/C9H7BrN2/c1-6-2-7-4-11-5-12-9(7)8(10)3-6/h2-5H,1H3

InChI Key

IMDFCOCYYUZSSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=CN=C2C(=C1)Br

Origin of Product

United States

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